Azelaoyl PAF
Azelaoyl PAF
Oxidized low-density lipoprotein (oxLDL) particles contain low molecular weight species which promote the differentiation of monocytes via the nuclear receptor PPARγ. One of these substances was recently isolated and purified from oxLDL, and identified as azelaoyl PAF. Azelaoyl PAF is a potent PPARγ agonist which competes for the thiazolidinedione binding site. Azelaoyl PAF is more potent than 15-deoxy-Δ12,14-prostaglandin J2, and equipotent with rosiglitazone as a ligand for this receptor.
Brand Name:
Vulcanchem
CAS No.:
354583-69-0
VCID:
VC0163690
InChI:
InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Molecular Formula:
C33H66NO9P
Molecular Weight:
651.9 g/mol
Azelaoyl PAF
CAS No.: 354583-69-0
Reference Standards
VCID: VC0163690
Molecular Formula: C33H66NO9P
Molecular Weight: 651.9 g/mol
CAS No. | 354583-69-0 |
---|---|
Product Name | Azelaoyl PAF |
Molecular Formula | C33H66NO9P |
Molecular Weight | 651.9 g/mol |
IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 |
Standard InChIKey | ZDFOCDTXDPKJKA-WJOKGBTCSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Description | Oxidized low-density lipoprotein (oxLDL) particles contain low molecular weight species which promote the differentiation of monocytes via the nuclear receptor PPARγ. One of these substances was recently isolated and purified from oxLDL, and identified as azelaoyl PAF. Azelaoyl PAF is a potent PPARγ agonist which competes for the thiazolidinedione binding site. Azelaoyl PAF is more potent than 15-deoxy-Δ12,14-prostaglandin J2, and equipotent with rosiglitazone as a ligand for this receptor. |
Synonyms | 1-O-hexadecyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine |
Reference | 1.Tontonoz, P.,Nagy, L.,Alvarez, J.G.A., et al. PPARγ promotes monocyte/macrophage differentiation and uptake of oxidized LDL. Cell 93, 241-252 (1998). |
PubChem Compound | 17757205 |
Last Modified | Nov 11 2021 |
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